2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(14(18)19)16-13(17)8-7-12(15-16)10-3-5-11(20-2)6-4-10/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODGIUBBCVDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multiple steps One common method starts with the preparation of the 4-methoxyphenyl derivative, which is then subjected to cyclization reactions to form the dihydropyridazinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the dihydropyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with pyridazine-based molecules, differing in substituent positions, aromatic ring modifications, and side-chain variations. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Ethoxy Groups : The 4-ethoxy analog (C₁₅H₁₆N₂O₄) exhibits higher hydrophobicity compared to the methoxy variant, which may enhance membrane permeability but reduce aqueous solubility .
- Fluorine Substitution : Fluorinated derivatives (e.g., 4-fluorophenyl) demonstrate improved metabolic stability and binding selectivity due to fluorine’s electronegativity and small atomic radius .
Research Findings and Data Gaps
- Synthetic Accessibility: Ethyl ester precursors (e.g., ethyl 2-[3-(4-methoxystyryl)-6-oxopyridazinyl]propanoate) are commercially available, indicating feasible synthetic routes to the target acid via hydrolysis .
- Purity and Availability : Most analogs are listed with ≥95% purity, suggesting robust synthetic protocols .
- Unanswered Questions : Biological activity data (e.g., IC₅₀, pharmacokinetics) for the target compound remain unreported in the provided evidence, warranting further experimental validation.
Biological Activity
2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid, identified by its CAS number 1286711-25-8, is a compound with notable biological activity. It features a molecular formula of C14H14N2O4 and a molecular weight of approximately 274.28 g/mol. The compound's structure includes a pyridazin moiety, which is significant for its biological properties.
Antioxidant Properties
Research indicates that compounds with similar structures to this compound exhibit antioxidant activities. These properties are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the methoxyphenyl group is believed to enhance its interaction with cancer cell lines, potentially leading to cytotoxic effects. For instance, compounds with similar structures have shown effectiveness against various cancer types by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activity. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Line Testing : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, studies have reported IC50 values indicating effective inhibition of cell growth in specific cancer types.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential:
- Animal Models : Animal studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. Early results indicate favorable absorption and distribution profiles.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxyphenylhydrazine with a diketone precursor to form the pyridazinone core. Subsequent functionalization via nucleophilic substitution or coupling reactions introduces the propanoic acid moiety. Purification methods include recrystallization (using solvents like ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC). Purity validation requires HPLC (≥95% purity, as in related compounds ) and elemental analysis to confirm stoichiometry. Impurity profiling can reference pharmacopeial standards for analogous propanoic acid derivatives .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and the pyridazinone carbonyl (δ ~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₄N₂O₄ requires exact mass 290.32) .
- X-ray Crystallography : Use programs like WinGX or ORTEP-III to resolve crystal structures and analyze bond angles/distances .
Q. What analytical methods are optimal for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Monitor degradation products using a C18 column and UV detection (λ = 254 nm) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
- Storage : Store in airtight containers at 4°C to minimize hydrolysis of the pyridazinone ring. Purity checks should align with protocols for structurally similar dihydropyridazines .
Advanced Research Questions
Q. How can discrepancies in reported biological activity between synthetic batches be resolved?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or residual solvents. Strategies include:
- Chiral HPLC : To detect enantiomeric impurities (common in propanoic acid derivatives) .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting bioactivity.
- Bioassay Replication : Test batches under standardized conditions (e.g., enzyme inhibition assays with controls) .
Q. What computational approaches predict the compound’s interaction with cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to model binding. The methoxyphenyl group may occupy hydrophobic pockets, while the propanoic acid interacts with catalytic arginine residues.
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro in analogs ) with inhibitory activity.
Q. How does substitution at the 4-methoxyphenyl group influence pharmacological activity?
- Methodological Answer :
- Synthetic SAR Studies : Replace methoxy with halogens (e.g., 4-fluoro in ) or methyl groups. Assess changes via:
- Enzymatic Assays : COX-1/COX-2 selectivity.
- ADMET Prediction : LogP calculations to evaluate lipophilicity changes.
- Crystallographic Analysis : Compare binding modes of derivatives using SIR97-refined structures .
Q. What strategies mitigate oxidative degradation of the dihydropyridazinone core during in vitro assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
